[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine
Description
[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is a secondary amine featuring a cyclohexene ring linked via an ethyl chain to a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKAYQGAMZNKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.
Major Products
Oxidation: Epoxides, ketones
Reduction: Cyclohexane derivatives
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs with Cyclohexene or Aromatic Substituents
| Compound Name | Key Structural Differences | Inferred Properties |
|---|---|---|
| n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Replaces the pyridin-3-ylmethylamine group with an acetamide-pyrrolidinone moiety | Increased hydrogen-bonding capacity due to the amide and ketone groups; reduced basicity compared to the parent amine . |
| 1-(2-chlorophenyl)ethylamine | Substitutes cyclohexenyl with 2-chlorophenyl and pyridin-3-yl with pyridin-2-yl | Enhanced electron-withdrawing effects from chlorine; altered binding interactions due to pyridine nitrogen positioning . |
| 3-[2-(3-chlorophenyl)ethyl]pyridin-2-amine | Replaces cyclohexenyl with 3-chlorophenyl and pyridin-3-ylmethyl with pyridin-2-amine | Increased aromaticity and potential π-π stacking; pyridin-2-amine may act as a stronger hydrogen-bond donor . |
Substituent Effects on Cyclohexene Derivatives
Compounds from the 4H-pyrido[1,2-a]pyrimidin-4-one class () highlight how substituents on cyclohex-1-en-1-yl groups influence properties:
- 4-(Methylamino)cyclohex-1-en-1-yl: Methylamine substitution increases basicity but reduces steric bulk compared to the ethyl-linked pyridinyl group in the target compound .
Pyridine-Based Amines with Heterocyclic Modifications
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Incorporates a pyrazole ring, introducing additional nitrogen atoms for hydrogen bonding. The cyclopropyl group may improve metabolic stability compared to the cyclohexenyl-ethyl chain .
Physicochemical and Functional Comparisons
- Lipophilicity: The cyclohexenyl group in the target compound likely confers higher logP values than pyridine-only analogs (e.g., 1-(2-chlorophenyl)ethylamine) but lower than dimethylamino-substituted cyclohexene derivatives .
- Basicity: The pyridin-3-ylmethylamine group (pKa ~8–9) is less basic than aliphatic amines (e.g., 4-(dimethylamino)cyclohex-1-en-1-yl, pKa ~10) but more basic than amide-containing analogs .
- Stereoelectronic Effects : The pyridin-3-yl group’s nitrogen position allows for distinct dipole interactions compared to pyridin-2-yl or pyridin-4-yl isomers, influencing solubility and target affinity .
Research Implications
Biological Activity
[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring and a pyridine ring linked through an ethylamine chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H20N2
- IUPAC Name : 2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine
- CAS Number : 931991-16-1
Synthesis
The synthesis typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. This process can be optimized using continuous flow reactors to enhance yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to modulation of various biological pathways, particularly those involved in inflammation and cancer progression. For instance, the compound has been noted for its potential anti-inflammatory effects by inhibiting enzymes associated with inflammatory pathways .
Antimicrobial Properties
Recent studies have investigated the antimicrobial and antifungal properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as a bioactive agent in treating infections .
Anti-inflammatory Effects
Research highlights the compound's ability to inhibit pro-inflammatory mediators, suggesting its utility in managing conditions characterized by chronic inflammation. The specific pathways affected include those involving cytokine release and enzyme activity related to inflammatory responses .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Cyclohexen-1-YL)ethylamine | Cyclohexene ring with an ethyl chain | Known for stimulant effects |
| 2-(Pyridin-3-YL)ethylamine | Pyridine ring attached to an ethyl chain | Exhibits different receptor binding profiles |
| 2-(Cyclobutyl)methanamine | Cyclobutane ring linked to a methanamine group | May show unique interactions due to ring strain |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the unique profile of this compound.
Case Studies
Several case studies have reported on the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that 2-(Cyclohexen-1-YL)ethylmethyl amine exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.
- Inflammation Model : In a model of induced inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokines compared to control groups.
- Cancer Cell Line Testing : Tests on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent.
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